4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide

Physicochemical profiling Medicinal chemistry Lead optimization

4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide (CAS 1852294-19-9) is a low-molecular-weight (253.24 g/mol) trifluoromethyl-substituted secondary benzenesulfonamide. The compound features a 3-CF₃ electron-withdrawing group on the phenyl ring, an N-methyl sulfonamide, and a 4-methyl substituent, yielding a calculated LogP of 1.92.

Molecular Formula C9H10F3NO2S
Molecular Weight 253.24 g/mol
CAS No. 1852294-19-9
Cat. No. B6288019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide
CAS1852294-19-9
Molecular FormulaC9H10F3NO2S
Molecular Weight253.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC)C(F)(F)F
InChIInChI=1S/C9H10F3NO2S/c1-6-3-4-7(16(14,15)13-2)5-8(6)9(10,11)12/h3-5,13H,1-2H3
InChIKeySYMMHYUYIURKPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide (CAS 1852294-19-9): Structural Profile & Procurement Identity


4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide (CAS 1852294-19-9) is a low-molecular-weight (253.24 g/mol) trifluoromethyl-substituted secondary benzenesulfonamide . The compound features a 3-CF₃ electron-withdrawing group on the phenyl ring, an N-methyl sulfonamide, and a 4-methyl substituent, yielding a calculated LogP of 1.92 . It is commercially supplied at a minimum purity of 95% and has been catalogued as building block BF10007 . Its scaffold has been observed in structural biology contexts as the chemical component GG8 in complex with the transcriptional repressor EthR from Mycobacterium tuberculosis (PDB 6HO8), confirming its relevance to protein–ligand interaction studies .

4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide: Why Analog Interchangeability Cannot Be Assumed


Benzenesulfonamides with trifluoromethyl substituents cannot be treated as interchangeable procurement items. The position of the CF₃ group (ortho, meta, or para) on the phenyl ring profoundly influences both lipophilicity and target engagement . Moreover, the N-methylation state critically alters hydrogen-bond donor capacity, metabolic stability, and off-target profiles within the sulfonamide pharmacophore class . For 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide specifically, the unique combination of a meta-CF₃, para-methyl, and N-methyl sulfonamide generates a steric and electronic environment distinct from common alternatives such as 4-(trifluoromethyl)benzenesulfonamide (CAS 830-43-3) or N-methyl-4-(trifluoromethyl)benzenesulfonamide. Without direct comparative data on the target of interest, functional equivalence cannot be assumed, and procurement decisions must be validated by experimental head-to-head profiling.

4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide: Quantitative Differentiation Evidence Hub


Physicochemical Differentiation: LogP and Hydrogen-Bond Donor Count Versus Common Benzenesulfonamide Building Blocks

Computed LogP and hydrogen-bond donor (HBD) count differentiate 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide from both unsubstituted and para-CF₃ benzenesulfonamide analogs. The target compound's calculated LogP is 1.92, reflecting balanced lipophilicity contributed by the 3-CF₃, 4-methyl, and N-methyl groups . It possesses exactly one HBD (the sulfonamide NH), distinguishing it from N,N-disubstituted analogs that lack HBD capacity and from primary sulfonamides that carry two HBDs. For comparison, 4-(trifluoromethyl)benzenesulfonamide (CAS 830-43-3) has two HBDs and a lower LogP, while N,N-dimethyl-4-(trifluoromethyl)benzenesulfonamide has zero HBDs. This intermediate HBD count and moderate LogP position the compound as a scaffold with potentially distinct permeability and target interaction profiles, though no direct comparative permeability or binding data are available .

Physicochemical profiling Medicinal chemistry Lead optimization

Metabolic Liability Differentiation: The 3-Trifluoromethyl-benzenesulfonamide Motif and Persistent Metabolite Formation

In a medicinal chemistry program targeting Cav2.2 calcium channels, the 3-(trifluoromethyl)benzenesulfonamide substructure—the core pharmacophore of the target compound—was identified as forming a persistent circulating metabolite that presented an 'endemic problem' across the sulfonamide series . This metabolic liability was not resolved by scaffold hopping of the central aminopiperidine linker, ultimately requiring a bioisosteric replacement with a gem-dimethyl sulfone to eliminate the metabolite while retaining Cav2.2 potency . This finding carries dual significance: (a) it demonstrates that the 3-CF₃-benzenesulfonamide substructure engages biological targets (here, Cav2.2) with meaningful potency, and (b) it flags a potential metabolic stability concern that would not necessarily apply to 4-CF₃ or 2-CF₃ positional isomers. No specific metabolic stability data (e.g., intrinsic clearance, t₁/₂ in microsomes or hepatocytes) are publicly available for 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide itself.

Drug metabolism Pharmacokinetics Cav2.2 inhibitors

Target Class Engagement Evidence: Trifluoromethyl Benzenesulfonamides as Kinase and Demethylase Inhibitors

The trifluoromethyl benzenesulfonamide chemotype has demonstrated quantifiable inhibitory activity across multiple target classes. 4-Trifluoromethyl benzenesulfonamide 6l inhibited VEGFR-2 and FGFR1 with IC₅₀ values of 0.025 µM and 0.026 µM respectively, outperforming sorafenib by 1.8-fold and staurosporine by 1.3-fold . In a separate study, trifluoromethyl-benzenesulfonamides were repositioned as erbB4 inhibitors with activity in the low micromolar range . For the specific target compound 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide, no quantitative kinase or demethylase inhibition data have been reported. However, the presence of the N-methyl sulfonamide distinguishes it from the primary sulfonamide 6l series and may alter kinase selectivity profiles, as N-substitution in benzenesulfonamides has been shown to modulate both potency and isoform selectivity in carbonic anhydrase and kinase targets .

Kinase inhibition Epigenetics Anticancer drug discovery

4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide: Evidence-Grounded Application Fit


Structural Biology Probe for EthR and Related Transcriptional Regulators

4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide has been co-crystallized with the Mycobacterium tuberculosis transcriptional repressor EthR (PDB 6HO8) as chemical component GG8 . This provides direct structural evidence of its binding competence. Researchers studying EthR or homologous TetR-family regulators may find this compound immediately useful as a biophysical probe or starting point for fragment-based drug discovery against tuberculosis, with the advantage of pre-existing crystallographic data to guide analogue design.

Physicochemical Property Comparator in Sulfonamide SAR Campaigns

With a computed LogP of 1.92, a single HBD, and a TPSA of 46.17 Ų, this compound occupies a distinct physicochemical niche relative to both primary benzenesulfonamides (higher polarity, dual HBD) and fully N,N-disubstituted analogs (higher lipophilicity, zero HBD) . It can serve as a reference compound in systematic SAR studies aimed at optimizing permeability–solubility–potency balance. Its procurement enables controlled head-to-head comparisons that are not possible with more common 4-CF₃ or unsubstituted benzenesulfonamide building blocks.

Metabolic Stability Probe for 3-CF₃-Benzenesulfonamide-Containing Series

Given the documented metabolic liability of the 3-(trifluoromethyl)benzenesulfonamide substructure—persistent metabolite formation in rodent PK studies that necessitated bioisostere replacement in Cav2.2 programs —this compound can be deployed as a tool to benchmark metabolic stability in novel chemical series. Its N-methyl group may modulate the metabolic profile relative to primary sulfonamide analogs, making it a valuable comparator for elucidating structure–metabolism relationships within trifluoromethyl sulfonamide lead series.

Quote Request

Request a Quote for 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.